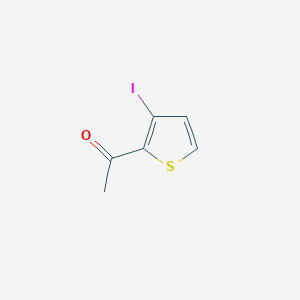
1-(3-Iodothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Iodothiophen-2-yl)ethanone” is a chemical compound with the molecular formula C6H5IOS. It belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms.
Synthesis Analysis
The synthesis of such compounds typically involves halogenation of a thiophene derivative. In this case, an iodo group is introduced at the 3rd position of the thiophene ring. The exact method of synthesis can vary and would be detailed in specific chemical literature.Molecular Structure Analysis
The molecular structure consists of a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The iodo group is attached at the 3rd position of this ring, and an ethanone group is attached at the 1st position.Chemical Reactions Analysis
As an iodo derivative, this compound can undergo various substitution reactions. The presence of the carbonyl group also allows for a variety of reactions, such as nucleophilic addition.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, etc., of this compound would need to be determined experimentally or could be estimated using computational chemistry techniques.Safety And Hazards
As with any chemical compound, appropriate safety measures should be taken when handling. The specific safety and hazard information would be provided in the material safety data sheet (MSDS) for this compound.
Orientations Futures
The future directions in the study of this compound would depend on its potential applications. Thiophene derivatives have been studied for their potential use in various fields such as pharmaceuticals, agrochemicals, and organic electronics.
Propriétés
IUPAC Name |
1-(3-iodothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYWIOYHXDYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356002 |
Source


|
| Record name | 2-acetyl-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodothiophen-2-yl)ethanone | |
CAS RN |
89380-60-9 |
Source


|
| Record name | 2-acetyl-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


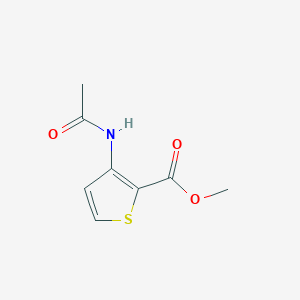


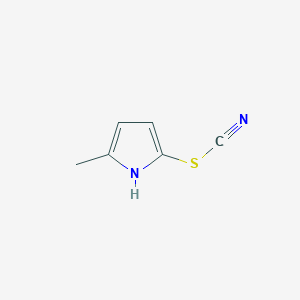

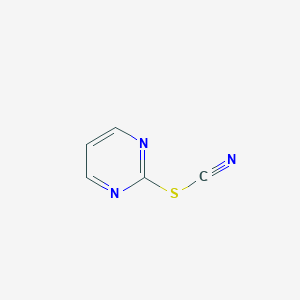

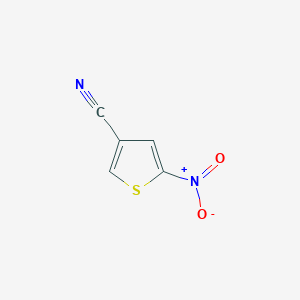
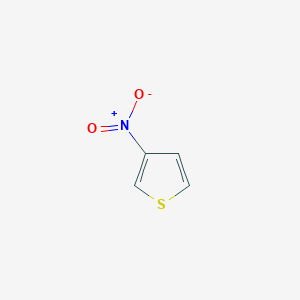


![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
